molecular formula C16H16N2O4S B108685 2-Hydroxyfebuxostat CAS No. 407582-47-2

2-Hydroxyfebuxostat

Cat. No. B108685
M. Wt: 332.4 g/mol
InChI Key: FFDDWBJYRJGZQH-UHFFFAOYSA-N
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Description

2-Hydroxyfebuxostat is not directly mentioned in the provided papers. However, the concept of hydroxylation and its impact on biological molecules can be inferred from the studies. For instance, the synthesis of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones demonstrates the importance of hydroxylation in enhancing the chelation strength of iron(III) complexes . Similarly, the role of 2-hydroxylated fatty acids in skin physiology and sebaceous gland function is highlighted, showing the biological significance of hydroxylated compounds .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of hydroxylated compounds is crucial for their function. The RNA tertiary structure analysis by 2'-hydroxyl molecular interference (HMX) shows how the presence of a hydroxyl group can affect the overall structure and interactions within RNA molecules . This principle can be extrapolated to understand how the hydroxylation of febuxostat might influence its molecular interactions and efficacy.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 2-Hydroxyfebuxostat. However, they do discuss the reactivity of hydroxyl groups in various contexts. For example, the synthesis of 2,5-Diformylfuran from carbohydrate derivatives involves the oxidation of a hydroxymethyl group . This indicates that hydroxyl groups can participate in oxidation reactions, which may be relevant to the chemical behavior of 2-Hydroxyfebuxostat.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylated compounds are influenced by the presence of hydroxyl groups. The first paper provides data on the pKa values and stability constants of iron(III) complexes with hydroxylated ligands . The third paper discusses how the absence of fatty acid 2-hydroxylase alters the physicochemical properties of sebum . These studies suggest that hydroxylation can significantly affect the properties of a compound, which would be important to consider in the analysis of 2-Hydroxyfebuxostat.

Scientific Research Applications

Neuroprotective Research

  • Celecoxib in Parkinson's Disease Models : Research highlighted the neuroprotective effects of celecoxib, a selective cyclooxygenase-2 inhibitor, in models of Parkinson's Disease. The study found that celecoxib rescued cells from 6-OHDA- and paraquat-induced toxicity and led to the upregulation of anti-inflammatory and antioxidant genes, which could be relevant for compounds like 2-Hydroxyfebuxostat in similar contexts (Dassati et al., 2020).

Metabolic and Cardiovascular Research

  • HCA2 and Intestinal Homeostasis : Hydroxycarboxylic acid receptor 2 (HCA2) plays a crucial role in sensing metabolism intermediates and regulating anti-inflammatory effects in tissues. This receptor could be a therapeutic target for inflammation-associated diseases, which might be relevant when considering the effects of compounds like 2-Hydroxyfebuxostat (Li et al., 2021).

Cancer Research

  • Doxorubicin Targeting in Cancer Therapy : A study on somatostatin receptor 2 (SSTR2) over-expressed tumors explored active targeting using octreotide-modified HPMA copolymer-doxorubicin conjugates. Such receptor-targeted approaches could be relevant for 2-Hydroxyfebuxostat in cancer research (He et al., 2016).

Diabetes and Insulin Resistance Research

  • 2-Hydroxybutyric Acid in Insulin Resistance : A review focused on 2-hydroxybutyric acid (2HB), a metabolite related to insulin resistance. The progression of insulin resistance is related to increasing levels of 2HB, which might provide insights into the metabolic effects of compounds like 2-Hydroxyfebuxostat (Sousa et al., 2021).

properties

IUPAC Name

2-[3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-9-13(15(19)20)23-14(18-9)10-4-5-12(11(6-10)7-17)22-8-16(2,3)21/h4-6,21H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDDWBJYRJGZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)(C)O)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyfebuxostat

CAS RN

407582-47-2
Record name 2-Hydroxyfebuxostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYFEBUXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8Q1USE6C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Han, Y Chen, J Chen, Q Han, S Fan - Gnaphalium affine - papers.ssrn.com
Background: Anti-hyperuricemic and nephroprotective efficacy of Gnaphalium affine has been demonstrated in in vitro and animal models. However, its effects on transporters mediating …
Number of citations: 0 papers.ssrn.com

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